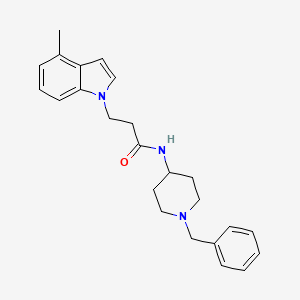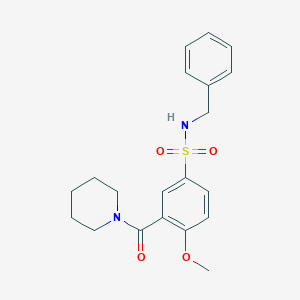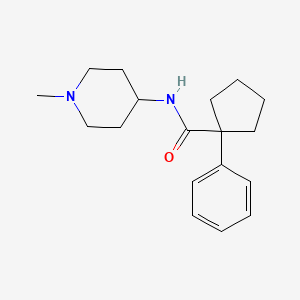
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide, also known as BMIPP, is a chemical compound that has been widely used in scientific research for its potential applications in the field of medicine. BMIPP is a member of the family of piperidine derivatives and has been synthesized using various methods.
作用機序
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a protein complex that is involved in the regulation of immune responses and cell survival. By inhibiting the activity of COX-2 and NF-κB, N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can reduce inflammation, promote cell death in cancer cells, and protect neurons from damage.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of prostaglandins, which are involved in inflammation and pain. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can also reduce the expression of genes involved in the regulation of immune responses and cell survival. In addition, N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can induce cell death in cancer cells and protect neurons from damage.
実験室実験の利点と制限
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has several advantages for use in lab experiments. It has been shown to be effective in reducing inflammation, promoting cell death in cancer cells, and protecting neurons from damage. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has also been used as a diagnostic tool for detecting myocardial ischemia. However, there are also limitations to the use of N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide in lab experiments. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several possible future directions for research on N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide. One area of research could focus on the development of new imaging agents for detecting myocardial ischemia. Another area of research could focus on the use of N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further studies could also investigate the mechanisms of action of N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide and its effects on different cell types and experimental conditions.
合成法
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can be synthesized using various methods, including the reaction of 4-methyl-1H-indole with benzylpiperidine in the presence of acetic anhydride and sodium acetate. The reaction yields a white crystalline product that can be purified using column chromatography. Other methods of synthesis include the reaction of 4-methyl-1H-indole with benzylamine in the presence of acetic anhydride and sodium acetate, and the reaction of 4-methyl-1H-indole with 1-benzylpiperazine in the presence of acetic anhydride and sodium acetate.
科学的研究の応用
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has been used in scientific research for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has also been used as a diagnostic tool for detecting myocardial ischemia, which is a condition characterized by reduced blood flow to the heart muscle. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has been labeled with radioactive isotopes to create imaging agents that can be used to visualize the heart muscle and identify areas of reduced blood flow.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(4-methylindol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-19-6-5-9-23-22(19)12-16-27(23)17-13-24(28)25-21-10-14-26(15-11-21)18-20-7-3-2-4-8-20/h2-9,12,16,21H,10-11,13-15,17-18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNZNQUQKQIRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-propyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5380011.png)
![3-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenol](/img/structure/B5380019.png)
![6-[2-(5-bromo-2-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5380026.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5380030.png)
![1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5380045.png)
![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5380054.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-hydroxypropyl)(methyl)amino]nicotinamide](/img/structure/B5380063.png)
![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5380075.png)
![2-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5380083.png)
![4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5380088.png)
![7-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]pyrazolo[1,5-a]pyridine](/img/structure/B5380094.png)